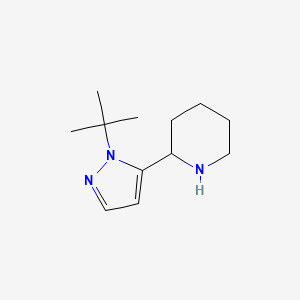
2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The tert-butyl group attached to the pyrazole ring adds steric bulk, which can influence the compound’s reactivity and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring. The tert-butyl group can be introduced via alkylation reactions. The piperidine ring is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyrazole ring, followed by the attachment of the piperidine ring under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including as an antagonist for certain receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can form complexes with proteins or enzymes, influencing their activity. The tert-butyl group can enhance binding affinity by providing steric bulk, which can improve selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and interactions compared to other similar compounds .
Biological Activity
2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including biological assays, molecular interactions, and pharmacological effects associated with this compound.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-containing compounds have shown effectiveness against several cancer types, including breast cancer, lung cancer, and prostate cancer. For instance, compounds similar to this compound were observed to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1.0 µM, enhancing caspase-3 activity significantly at higher concentrations (10.0 µM) .
Neuroactive Properties
The piperidine ring is often associated with neuroactive properties. Compounds containing both piperidine and pyrazole groups have been studied for their potential as ligands in receptor-ligand interactions. They may exhibit effects on neurotransmitter systems, which could be beneficial for developing treatments for neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Pharmacological Applications
The potential applications of this compound span various therapeutic areas:
- Anticancer Agents : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for developing new anticancer therapies.
- Neurological Disorders : The neuroactive properties suggest possible roles in treating conditions like anxiety or depression by modulating neurotransmitter systems.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
2-(2-tert-butylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)15-11(7-9-14-15)10-6-4-5-8-13-10/h7,9-10,13H,4-6,8H2,1-3H3 |
InChI Key |
UFZWEBFRVWRJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















